2-(2-Hydroxyphenyl)-2h-benzotriazole
Overview
Description
2-(2-Hydroxyphenyl)-2H-benzotriazole is a chemical compound that belongs to the category of ultraviolet (UV) stabilizers, which are widely used to protect plastics and other materials from UV-induced degradation. These stabilizers are particularly prominent in automotive coatings and are known for their effectiveness in absorbing UV radiation, thereby extending the life of the materials they protect .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives typically involves the diazotization of a nitroaniline derivative followed by reduction and cyclization. This process yields the desired products in moderate to good yields. For instance, the synthesis of 2-(2-hydroxy-5-methylphenyl)-benzotriazole was achieved by a continuous process over Pd/γ-Al2O3 in a fixed-bed reactor, demonstrating the importance of catalyst preparation and reaction optimization . Another approach involved a seven-step synthesis starting from o-nitroaniline, which was diazotized and then coupled with various phenols to produce different derivatives of the compound .
Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives is characterized by the presence of a benzotriazole moiety and a hydroxyphenyl group. The intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the benzotriazole ring is believed to contribute to the high photostability of these compounds. X-ray analysis has shown that the introduction of bulky substituents can strengthen this intramolecular interaction, as evidenced by the shorter OH…N spacing in derivatives with ortho t-butyl substituents .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives allows them to form various complexes with metals, which can exhibit interesting properties such as anticancer activity. For example, complexes with metals like zinc, palladium, and platinum have been synthesized using 2-(2-hydroxy-5-methylphenyl)-benzotriazole as a ligand, and some of these complexes have shown significant growth inhibitory activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives are closely related to their molecular structure. The absorption spectra of these compounds can be influenced by the presence of electron-donating or withdrawing groups, which affect the stability of the hydrogen-bonded structures. Photodegradation studies have indicated that unsubstituted derivatives are better photostabilizers compared to those with substituents . Additionally, the introduction of a second benzotriazole unit or a second hydrogen bonding hydroxyl group can significantly alter the absorption and fluorescence spectra .
Scientific Research Applications
UV Stabilizers in Plastics
2-(2-Hydroxyphenyl)-2h-benzotriazole is widely recognized for its role as an effective ultraviolet stabilizer, especially in plastics materials and automotive coatings. Its photophysics and photochemistry are extensively studied, highlighting its utility in protecting materials from UV light damage. This application is critical in various industries, notably in automotive coatings, where it ensures the longevity and appearance of the products (Crawford, 1999).
Ultraviolet Spectral Behavior in Polymers
Investigations into the ultraviolet spectral behavior of 2-(2-Hydroxyphenyl)-2h-benzotriazole in different solvents have provided insights into its effectiveness as a UV stabilizer. The influence of substituents on its UV absorption characteristics is of particular interest for applications in optical lens and other polymer-based industries. Its derivatives are being explored for enhancing UV protection in these contexts (Sustic et al., 1995).
Synthesis and Photochemical Behavior
The synthesis and photochemical behavior of 2-(2-Hydroxyphenyl)-2h-benzotriazole derivatives have been a subject of research, revealing various pathways and mechanisms. Understanding these aspects is crucial for developing new compounds with improved UV absorption and stabilization properties, beneficial for a range of industrial applications (Sustic & Vogl, 1995).
Environmental Presence and Impact
The presence of benzotriazoles, including 2-(2-Hydroxyphenyl)-2h-benzotriazole, in the environment, particularly in sediments and sewage sludge, has been reported. These compounds are used in various products like cosmetics and automotive components. The studies focus on their distribution, potential environmental impact, and methods for their determination, highlighting the need for monitoring and managing these chemicals in the environment (Zhang et al., 2011).
Biotransformation and Environmental Fate
The biotransformation of benzotriazoles, including 2-(2-Hydroxyphenyl)-2h-benzotriazole, in the environment is another area of research. Understanding their degradation mechanisms, particularly in wastewater treatment processes, is crucial for assessing their persistence and potential environmental impact. Studies have identified various transformation products and pathways, providing valuable insights for environmental risk assessment and management (Huntscha et al., 2014).
Future Directions
properties
IUPAC Name |
2-(benzotriazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGQBLRYBUAASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877078 | |
Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-2h-benzotriazole | |
CAS RN |
10096-91-0 | |
Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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